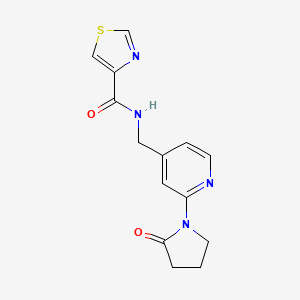

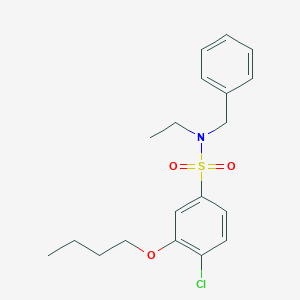

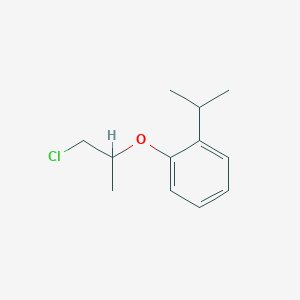

3-(2,3-二氢-1,4-苯并二氧杂环己-6-基)-6-乙基-7-甲氧基-2-甲基香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety are known to have diverse biological activities . For example, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, also known as 4-DB, is a synthetic compound used in scientific research. It is a derivative of the benzodioxin family and has a wide range of applications in research fields such as biochemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves reactions with other organic compounds . For instance, the synthesis of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine involves a reaction with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .

Molecular Structure Analysis

The molecular structure of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can be determined using various spectroscopy techniques . For example, an AMX spin system for a 2,3-dihydro-1,4-benzodioxin-6-yl moiety was assignable with the help of three signals .

科学研究应用

代谢和内分泌干扰活性

苯并苯酮-3及其代谢物,研究了它们被肝微粒体代谢和内分泌干扰活性,已证明具有不同的雌激素和抗雄激素活性。这些活性对于理解紫外线过滤剂和类似化合物对环境和生物的影响具有重要意义 (Watanabe 等人,2015).

苯并恶嗪酮的生物活性和生态作用

对苯并恶嗪酮的研究,一类与 3-(2,3-二氢-1,4-苯并二氧杂环-6-基)-6-乙基-7-甲氧基-2-甲基色满-4-酮相关的化合物,突出了它们的植物毒性、抗真菌、抗菌和拒食作用。这些发现表明在开发天然除草剂模型和理解植物防御机制方面具有潜在应用 (Macias 等人,2009).

抗菌分析和酶测定

通过环保工艺合成的新型色满-嘧啶偶联衍生物显示出有前景的体外抗菌和抗真菌活性。这种合成方法和生物活性评估为开发潜在药物提供了基础 (Tiwari 等人,2018).

合成和抗癌活性

4-[(6-取代 2,2-二甲基-2H-色满-7-基)甲氧基]苯甲酸乙酯的合成及其对家蚕幼虫抗幼年激素活性的评估表明在害虫防治中具有潜在应用,并且可能在癌症研究中应用,因为激素活性与癌症之间存在联系 (Furuta 等人,2010).

内皮素受体拮抗作用

对 WB 4101 相关化合物(包括苯并二氧杂环衍生物)的研究探索了特定化学部分在与 α(1)-肾上腺素受体亚型和 5-HT(1A) 受体的结合亲和力和选择性中的作用。这些研究有助于开发针对心血管疾病和神经系统疾病的疗法 (Bolognesi 等人,1999).

苯并呋喃衍生物的合成和生物活性

新的苯并呋喃衍生物已被合成并测试了它们的生物活性,包括抗 HIV 特性。这些研究不仅扩大了苯并呋喃化合物的化学多样性,而且有助于寻找新的抗病毒剂 (Mubarak 等人,2007).

作用机制

The mechanism of action of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can vary widely depending on the specific compound and its biological target . For example, some compounds with this moiety have been found to have antibacterial activity, inhibiting the formation of bacterial biofilms .

安全和危害

属性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-13-9-15-18(11-17(13)23-3)26-12(2)20(21(15)22)14-5-6-16-19(10-14)25-8-7-24-16/h5-6,9-11H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVQTADBWBBXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)

![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)

![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)

![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)

![4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2763930.png)